Tezampanel

Description

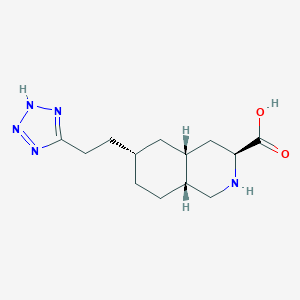

Structure

3D Structure

Properties

IUPAC Name |

(3S,4aR,6R,8aR)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c19-13(20)11-6-10-5-8(1-3-9(10)7-14-11)2-4-12-15-17-18-16-12/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18)/t8-,9+,10-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFRFPSZAKNPQQ-YTWAJWBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CCC3=NNN=N3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154652-83-2 |

Source

|

| Record name | Tezampanel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154652-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tezampanel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154652832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tezampanel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TEZAMPANEL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA36S2O9C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Selectivity of Tezampanel for the GluK1 Kainate Receptor Subtype

This guide provides an in-depth technical analysis of Tezampanel (also known as LY293558), focusing on its selective antagonist activity at the GluK1 (formerly GluR5) subtype of kainate receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the study of glutamate receptor pharmacology and neurotherapeutics.

Introduction: The Significance of Kainate Receptor Subtype Selectivity

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) families. The iGluRs, which include AMPA, NMDA, and kainate receptors, are ligand-gated ion channels that mediate fast synaptic transmission.[1] Kainate receptors (KARs) are assembled from five different subunits: GluK1, GluK2, GluK3, GluK4, and GluK5.[1] While GluK1-3 can form functional homomeric and heteromeric receptors, GluK4 and GluK5 must co-assemble with one of the GluK1-3 subunits to form a functional channel.[2][3]

The diverse subunit composition of KARs leads to distinct physiological and pharmacological properties, making subtype-selective ligands invaluable tools for dissecting their roles in health and disease. The GluK1 subunit, in particular, has been implicated in a range of neurological and psychiatric conditions, including epilepsy, chronic pain, and anxiety.[2][4] Therefore, the development of antagonists with high selectivity for GluK1-containing receptors, such as Tezampanel, represents a significant advancement in the field. This guide will explore the molecular basis of Tezampanel's selectivity and the experimental methodologies used to characterize it.

Tezampanel: A Competitive Antagonist of AMPA and GluK1 Receptors

Tezampanel ((3S,4aR,6R,8aR)-6-[2-(1H-tetrazol-5-yl)ethyl]decahydroisoquinoline-3-carboxylic acid) is a competitive antagonist of both AMPA and kainate receptor subtypes.[1] Its development has been driven by the therapeutic potential of modulating glutamatergic neurotransmission. While initially investigated for migraine and pain, its clinical development has more recently shifted towards the treatment of opioid withdrawal syndrome.[1][5] The therapeutic efficacy of Tezampanel is believed to be, at least in part, attributable to its specific interaction with the GluK1 kainate receptor subtype.

Quantitative Analysis of Tezampanel's Receptor Binding Affinity

The selectivity of a ligand is quantitatively defined by its binding affinity (Ki) or inhibitory concentration (IC50) for different receptor subtypes. A lower Ki value indicates a higher binding affinity. Radioligand binding assays using recombinant human glutamate receptor subunits have been instrumental in determining the selectivity profile of Tezampanel.

| Receptor Subunit | Binding Affinity (Ki) in µM |

| Kainate Receptors | |

| GluK1 (GluR5) | 4.80 |

| GluK2 (GluR6) | Inactive |

| GluK4 (KA-1) | Not Reported |

| GluK5 (KA-2) | Inactive |

| AMPA Receptors | |

| GluA1 (GluR1) | 9.21 |

| GluA2 (GluR2) | 3.25 |

| GluA3 (GluR3) | 32 |

| GluA4 (GluR4) | 50.52 |

| Data sourced from Simmons et al., 1998, as cited in Rogawski, 2001.[6] |

As the data indicates, Tezampanel exhibits its highest affinity for the GluK1 kainate receptor and the GluA2 AMPA receptor subunits, with significantly lower affinity for other AMPA receptor subunits and no activity at the GluK2 and GluK5 kainate receptor subunits.[6] This profile distinguishes it from broad-spectrum AMPA/kainate antagonists and highlights its preferential interaction with GluK1-containing kainate receptors.

Methodologies for Determining GluK1 Selectivity

The characterization of a ligand's receptor selectivity profile relies on a combination of in vitro techniques that provide both binding and functional data. The use of recombinant receptors expressed in heterologous systems is a cornerstone of this process, as it allows for the study of individual receptor subunits in isolation, thereby eliminating the confounding variables present in native tissue preparations.

Diagram: Experimental Workflow for Selectivity Profiling

Caption: Workflow for determining the binding and functional selectivity of Tezampanel.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol describes a self-validating system for determining the binding affinity (Ki) of Tezampanel for various kainate and AMPA receptor subtypes. The use of a saturating concentration of a non-selective radioligand and a range of concentrations of the unlabeled test compound (Tezampanel) allows for the determination of its competitive binding affinity.

1. Receptor Preparation:

- Culture human embryonic kidney (HEK293) cells stably transfected with the cDNA for the desired human glutamate receptor subunit (e.g., GluK1, GluK2, GluA1, GluA2).

- Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large cellular debris.

- Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the cell membranes.

- Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.

- Resuspend the final pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay:

- In a 96-well plate, combine the prepared cell membranes (typically 50-100 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [3H]kainate for kainate receptors or [3H]AMPA for AMPA receptors), and a range of concentrations of unlabeled Tezampanel.

- For total binding, omit the unlabeled Tezampanel.

- For non-specific binding, include a high concentration of a non-radiolabeled, non-selective ligand (e.g., L-glutamate).

- Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

- Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand.

- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

- Calculate the specific binding at each concentration of Tezampanel by subtracting the non-specific binding from the total binding.

- Plot the specific binding as a function of the Tezampanel concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of Tezampanel that inhibits 50% of the specific binding of the radioligand).

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a functional assessment of Tezampanel's antagonist activity at specific glutamate receptor subtypes. By measuring the inhibition of agonist-induced ion channel currents, the functional potency (IC50) of Tezampanel can be determined.

1. Cell Preparation:

- Use HEK293 cells transiently or stably expressing the glutamate receptor subunit of interest (e.g., GluK1).

- Plate the cells on glass coverslips for easy access with micropipettes.

2. Electrophysiological Recording:

- Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.

- Continuously perfuse the chamber with an external recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4).

- Fabricate recording micropipettes from borosilicate glass and fill with an internal solution (e.g., containing KCl, MgCl2, EGTA, HEPES, and ATP, pH 7.2).

- Under visual guidance, form a high-resistance seal (a "giga-seal") between the micropipette and the cell membrane.

- Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of transmembrane currents.

3. Drug Application and Data Acquisition:

- Voltage-clamp the cell at a holding potential of -60 mV.

- Rapidly apply a known concentration of a glutamate receptor agonist (e.g., glutamate or kainate) to elicit an inward current.

- After establishing a stable baseline response to the agonist, co-apply the agonist with increasing concentrations of Tezampanel.

- Record the resulting currents using an appropriate amplifier and data acquisition software.

4. Data Analysis:

- Measure the peak amplitude of the agonist-induced current in the absence and presence of each concentration of Tezampanel.

- Calculate the percentage of inhibition for each concentration of Tezampanel.

- Plot the percentage of inhibition as a function of the Tezampanel concentration and fit the data to a dose-response curve to determine the IC50 value.

Mechanism of Action: Competitive Antagonism at the Ligand Binding Domain

Tezampanel acts as a competitive antagonist, meaning it binds to the same site on the receptor as the endogenous agonist, glutamate, but does not activate the receptor.[1] This binding event physically blocks glutamate from accessing its binding site, thereby preventing the conformational changes necessary for ion channel opening.

Diagram: Mechanism of Competitive Antagonism

Sources

- 1. LY293558, a novel AMPA/GluR5 antagonist, is efficacious and well-tolerated in acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and gating of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive and negative allosteric modulation of GluK2 kainate receptors by BPAM344 and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of the AMPA/kainate receptor antagonist LY293558 in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mr.ucdavis.edu [mr.ucdavis.edu]

Discovery and History of Tezampanel (LY-293558): A Technical Analysis

Originator: Eli Lilly and Company Current Status: Active Investigation (Opioid Withdrawal Syndrome - Proniras Corp) Chemical Class: Decahydroisoquinoline Mechanism: Competitive AMPA/Kainate (GluK1) Receptor Antagonist

Executive Summary

Tezampanel (LY-293558) represents a pivotal chapter in the pharmacological pursuit of glutamate receptor modulation. Originally discovered by Eli Lilly in the 1990s, it marked a departure from the nephrotoxic NMDA receptor antagonists that dominated early excitotoxicity research. Instead, Tezampanel targeted the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and Kainate (GluK1/GluR5) receptors.

While the compound demonstrated robust efficacy in preclinical models of migraine, pain, and epilepsy, its clinical utility was hampered by poor oral bioavailability and CNS-related adverse events (sedation, dizziness). This guide analyzes the molecular rationale, chemical evolution, and the specific technical hurdles that led to its discontinuation by Lilly and subsequent repurposing for Opioid Withdrawal Syndrome (OWS).

Molecular Rationale & Target Identification

The Shift from NMDA to AMPA/Kainate

Early glutamate research focused on NMDA receptors to prevent excitotoxicity. However, clinical trials failed due to psychotomimetic side effects (hallucinations) and lack of efficacy. Lilly scientists pivoted to non-NMDA ionotropic glutamate receptors (iGluRs), specifically AMPA and Kainate subtypes, which mediate fast synaptic transmission.

Mechanism of Action

Tezampanel is a competitive antagonist. It binds to the glutamate recognition site on the receptor, preventing channel opening and subsequent cation influx (

-

GluK1 (formerly GluR5): Tezampanel shows high affinity for this kainate receptor subtype, which is located presynaptically on dorsal root ganglion (DRG) neurons and modulates nociceptive transmission.

-

AMPA Receptors: It also blocks AMPA receptors, which are critical for rapid excitatory signaling in the CNS.

Therapeutic Hypothesis: By blocking GluK1 receptors on trigeminal nerve endings, Tezampanel inhibits the release of calcitonin gene-related peptide (CGRP) and prevents neurogenic inflammation (dural plasma protein extravasation) without causing direct vasoconstriction—a significant safety advantage over Triptans.

Figure 1: Mechanism of Action. Tezampanel competitively antagonizes glutamate binding, preventing ion channel activation and subsequent nociceptive signaling.[1]

Chemical Discovery & Structure-Activity Relationship (SAR)

Scaffold Evolution

The discovery of Tezampanel stemmed from the optimization of decahydroisoquinoline carboxylic acids.

-

Predecessors: Early AMPA antagonists were quinoxalinediones (e.g., NBQX), which suffered from poor solubility and rapid renal precipitation.

-

The Lilly Solution: The decahydroisoquinoline scaffold provided a rigid, chiral framework that allowed precise spatial arrangement of the acidic and basic pharmacophores to mimic glutamate.

Chemical Structure

IUPAC Name: (3S,4aR,6R,8aR)-6-[2-(1H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid.

Key Structural Features:

-

Tetrazole Ring: Acts as a bioisostere for the distal carboxylic acid of glutamate, improving metabolic stability and binding affinity.

-

Carboxylic Acid (C3): Mimics the alpha-carboxyl group of glutamate.

-

Stereochemistry: The specific (3S,4aR,6R,8aR) configuration is critical for potency. The molecule contains three contiguous chiral centers requiring stereoselective synthesis.

Synthesis Overview

The synthesis developed by Lilly involves a multi-step route focusing on the construction of the isoquinoline core via a Diels-Alder reaction or tyrosine derivative cyclization, followed by hydrogenation and resolution.

General Synthetic Workflow:

-

Starting Material: m-Tyrosine derivatives.

-

Cyclization: Formation of the isoquinoline ring.

-

Hydrogenation: Catalytic reduction to the decahydroisoquinoline core.

-

Functionalization: Introduction of the ethyl-tetrazole side chain at C6.

-

Resolution: Isolation of the active (-) isomer (LY-293558) from the racemate (LY-215490).

Preclinical Pharmacology

Binding Profile

Tezampanel exhibits high affinity for recombinant human GluK1 and AMPA receptors but lacks activity at NMDA receptors.

Table 1: Comparative Binding Affinities (Approximate)

| Receptor Subtype | Ligand | Affinity (

In Vivo Efficacy Models

-

Migraine (Neurogenic Inflammation): In the Moskowitz model, electrical stimulation of the trigeminal ganglion induces plasma protein extravasation in the dura mater. Tezampanel dose-dependently inhibited this leakage, validating the blockade of neurogenic inflammation.

-

Pain (Neuropathic): Demonstrated efficacy in the Chung model (spinal nerve ligation) and capsaicin-induced hyperalgesia.

Clinical Development & Discontinuation[1][2][3]

Phase II Migraine Results

Lilly conducted a randomized, double-blind, placebo-controlled Phase II trial (NCT00567086 context) comparing IV Tezampanel to Sumatriptan.

-

Efficacy: Tezampanel showed a headache response rate of ~69% at 2 hours, comparable to Sumatriptan (86%) and significantly better than placebo (25%).

-

Differentiation: Unlike triptans, Tezampanel had no vasoconstrictive effects , making it potentially safe for patients with cardiovascular disease.[1]

The "Deal-Breakers"

Despite efficacy, two major factors halted development at Lilly:

-

Poor Oral Bioavailability: The polar zwitterionic nature of the molecule (carboxylic acid + secondary amine + tetrazole) resulted in negligible oral absorption (<5%). Migraine is an outpatient condition where patients demand oral tablets. An IV/SC-only drug was commercially unviable for general migraine.

-

CNS Side Effects: At therapeutic doses, patients reported sedation, dizziness, and ataxia. This narrow therapeutic window (separation between analgesia and sedation) is a class effect of AMPA antagonists.

Post-Lilly Trajectory

-

2006: Licensed to TorreyPines Therapeutics (renamed NGX-424).

-

2010s: Assets acquired by Proniras Corporation .

-

Current Focus: Proniras is developing Tezampanel for Opioid Withdrawal Syndrome (OWS) .[1] The rationale is that blocking glutamatergic hyperactivity in the Locus Coeruleus can mitigate withdrawal symptoms. In this acute hospital/clinic setting, IV administration is acceptable.

Technical Protocols

Protocol: Radioligand Binding Assay (GluK1)

Used to determine the affinity (

Materials:

-

Membrane preparation from HEK293 cells expressing human GluK1 (GluR5).

-

Radioligand:

Kainate (Specific Activity ~30-60 Ci/mmol). -

Non-specific binder: 10 mM L-Glutamate.

Step-by-Step:

-

Preparation: Thaw membrane aliquots and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

-

Incubation: In a 96-well plate, add:

-

25

L of Tezampanel (varying concentrations: -

25

L of -

150

L of membrane suspension (~10-20

-

-

Equilibrium: Incubate for 60 minutes at 4°C (to minimize receptor desensitization/degradation).

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

-

Wash: Wash filters 3x with 3 mL ice-cold buffer.

-

Quantification: Add scintillation cocktail and count radioactivity.

-

Analysis: Calculate

using non-linear regression and convert to

Protocol: Dural Plasma Protein Extravasation (Migraine Model)

The gold-standard preclinical assay for validating anti-migraine efficacy.

Step-by-Step:

-

Anesthesia: Anesthetize rats with sodium pentobarbital (60 mg/kg, IP).

-

Surgical Prep: Cannulate the femoral vein for tracer/drug injection. Place animal in a stereotaxic frame.

-

Electrode Placement: Lower a bipolar stimulating electrode into the trigeminal ganglion through a burr hole in the skull.

-

Drug Administration: Administer Tezampanel (IV) 15 minutes prior to stimulation.

-

Tracer Injection: Inject Fluorescein isothiocyanate (FITC)-dextran or

-BSA (Bovine Serum Albumin) intravenously. -

Stimulation: Stimulate the trigeminal ganglion (5 min, 1.2 mA, 5 Hz, 5 ms pulse).

-

Perfusion: Perfuse the animal with saline to clear intravascular tracer.

-

Quantification: Dissect the dura mater. Measure fluorescence or radioactivity to quantify plasma leakage.

-

Result Interpretation: A reduction in leakage compared to vehicle indicates inhibition of neurogenic inflammation.

-

Development Workflow Visualization

Figure 2: Development Timeline. The trajectory of Tezampanel from a migraine candidate to an opioid withdrawal therapeutic.

References

-

Bleakman, D., et al. (1996). "Pharmacological discrimination of GluR5 and GluR6 kainate receptor subtypes by (3S,4aR,6R,8aR)-6-[2-(1(2)H-tetrazole-5-yl)ethyl]decahydroisoquinoline-3-carboxylic acid." Molecular Pharmacology, 49(4), 581-585. Link

-

Simmons, R. M., et al. (1998).[2] "Kainate GluR5 receptor subtype mediates the nociceptive response to formalin in the rat." Neuropharmacology, 37(1), 25-36. Link

-

Sang, C. N., et al. (1998). "LY293558, a novel AMPA/GluR5 antagonist, is efficacious and well-tolerated in acute migraine." Cephalalgia, 18(10), 609-616. Link

-

Zukerman-Schpector, J., et al. (2001).[3] "Two intermediates in the synthesis of decahydroisoquinolines with NMDA and AMPA receptor antagonist activity." Acta Crystallographica Section C, 57(9), 1089-1091.[3] Link

-

Gilron, I., et al. (2001). "LY-293558. Eli Lilly & Co."[1][4][5][6][7] Current Opinion in Investigational Drugs, 2(9), 1273-1278. Link

-

Proniras Corporation. (2024).[1] "Proniras Initiates Phase 1 Clinical Trial of Tezampanel for Opioid Withdrawal Syndrome."[1] Press Release. Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Two intermediates in the synthesis of decahydroisoquinolines with NMDA and AMPA receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biopharmadive.com [biopharmadive.com]

- 5. biospace.com [biospace.com]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. Eli Lilly Strikes Back Against Pharmacy Compounders and Telehealth Platforms | Holland & Knight LLP - JDSupra [jdsupra.com]

The Anticonvulsant Profile of Tezampanel: A Technical Guide to its Preclinical Evaluation in Seizure Models

Abstract

This technical guide provides an in-depth exploration of the anticonvulsant properties of Tezampanel (LY293558), a potent competitive antagonist of AMPA and kainate ionotropic glutamate receptors. Designed for researchers, scientists, and drug development professionals, this document synthesizes the core principles of Tezampanel's mechanism of action with its demonstrated efficacy in preclinical seizure models. We will delve into the causality behind experimental designs, present detailed protocols for key assays, and summarize the available efficacy data, offering a comprehensive resource for the continued investigation of this compound.

Introduction: Targeting Glutamatergic Hyperexcitability in Epilepsy

Epilepsy is a neurological disorder characterized by an imbalance between excitatory and inhibitory signaling in the brain, leading to recurrent seizures. Glutamate is the primary excitatory neurotransmitter, and its receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, are pivotal in mediating fast synaptic transmission.[1] Overactivation of these receptors is a key factor in the initiation and propagation of seizure activity.[1] Tezampanel emerges as a significant investigational compound that directly targets this hyperexcitability by competitively antagonizing both AMPA and kainate receptors, with a notable selectivity for the GluK1 (formerly GluR5) subtype of the kainate receptor.[2] This dual antagonism presents a compelling mechanism for broad-spectrum anticonvulsant activity.

Mechanism of Action: Attenuation of Excitatory Neurotransmission

Tezampanel exerts its anticonvulsant effects by competitively binding to the glutamate binding site on AMPA and kainate receptors. This action prevents the endogenous ligand, glutamate, from binding and activating the receptor, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) into the neuron. The reduction in this ion flow leads to a dampening of excitatory postsynaptic potentials, making the neuron less likely to fire an action potential. This fundamental action at the synaptic level is what underpins its ability to suppress seizure activity.

Caption: Tezampanel competitively antagonizes AMPA/kainate receptors.

Efficacy in Preclinical Seizure Models

The anticonvulsant potential of Tezampanel has been evaluated in a variety of preclinical models, each designed to mimic different aspects of human epilepsy.

Acute Seizure Models: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ)

The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are foundational screening models in anticonvulsant drug discovery. The MES test is indicative of a compound's ability to prevent the spread of seizures, modeling generalized tonic-clonic seizures. The scPTZ test, on the other hand, assesses the capacity to raise the seizure threshold and is a model for myoclonic and absence seizures.

Table 1: Anticonvulsant Activity of Perampanel in Mice

| Model | Perampanel ED50 (mg/kg, p.o.) |

| Maximal Electroshock (MES) | 1.6[3] |

| Subcutaneous Pentylenetetrazol (scPTZ) | 0.94[4] |

| Audiogenic Seizures (DBA/2 mice) | 0.47[3] |

| 6 Hz (32 mA) | 2.1[3] |

This data is for Perampanel and is provided for illustrative purposes due to the lack of publicly available, specific ED50 values for Tezampanel.

The expected broad-spectrum activity of Tezampanel, stemming from its dual antagonism of AMPA and kainate receptors, suggests it would likely be effective in both the MES and scPTZ models.

Amygdala Kindling Model: A Paradigm for Temporal Lobe Epilepsy

The amygdala kindling model is a widely used paradigm for studying temporal lobe epilepsy, the most common form of focal epilepsy in adults. In this model, repeated sub-convulsive electrical stimulation of the amygdala leads to a progressive intensification of seizure activity, eventually culminating in generalized seizures.

Studies have shown that Tezampanel (LY293558) produces a dose-dependent suppression of the rate of development of behavioral kindled seizures in mice.[5] At doses of 20 mg/kg and greater, it significantly decreased the rate of kindling progression.[5] However, it was noted to be modestly less effective than a more selective AMPA antagonist in suppressing behavioral seizures during the kindling process, suggesting that its action on GluK1 kainate receptors may not play a primary role in this specific model of epileptogenesis.[5]

Status Epilepticus: The Case of Nerve Agent-Induced Seizures

Status epilepticus (SE) is a life-threatening condition characterized by prolonged or recurrent seizures. Tezampanel has shown significant promise in models of SE, particularly those induced by nerve agents like soman. In a rat model of soman-induced SE, delayed treatment with Tezampanel (10 mg/kg) in combination with the antimuscarinic agent caramiphen, provided nearly full neuroprotection, a significant improvement over the standard treatment with midazolam.[6] Even when administered up to an hour after seizure onset, the Tezampanel-caramiphen combination was effective at stopping SE and preventing long-term neuropathology.[6][7] This highlights the potential of Tezampanel in treating refractory SE where glutamatergic excitotoxicity is a major contributor to neuronal damage.

Pharmacokinetic and Pharmacodynamic Considerations

A comprehensive understanding of a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile is crucial for its development.

Pharmacokinetics: Brain Penetration and Distribution

For a centrally acting anticonvulsant, the ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain is paramount. While detailed pharmacokinetic parameters for Tezampanel in preclinical models are not extensively published, its demonstrated neuroprotective effects in the soman-induced seizure model strongly suggest that it effectively penetrates the CNS.[6][7] The observed efficacy in various seizure models further supports its ability to reach its target receptors in the brain.

Pharmacodynamics: Receptor Binding and Selectivity

Experimental Protocols

The following are generalized protocols for the key seizure models discussed. It is imperative that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.

Maximal Electroshock (MES) Seizure Test

Caption: A generalized workflow for the MES test.

Objective: To assess the ability of a compound to prevent the spread of a generalized tonic-clonic seizure.

Materials:

-

Rodents (mice or rats)

-

Electroconvulsive stimulator

-

Corneal electrodes

-

Electrode solution (e.g., 0.9% saline)

-

Test compound (Tezampanel) and vehicle

Procedure:

-

Animal Preparation: Acclimatize animals to the laboratory environment.

-

Drug Administration: Administer Tezampanel or vehicle via the desired route (e.g., intraperitoneal, oral).

-

Pretreatment Interval: Allow for a predetermined time for drug absorption and distribution (typically 30-60 minutes).

-

Electroshock Application: Apply a drop of electrode solution to the corneal electrodes and place them on the animal's corneas. Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).

-

Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension. The seizure typically consists of a tonic flexion followed by a tonic extension of the hindlimbs.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered protected if it does not exhibit this phase.

-

Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 (the dose that protects 50% of the animals).

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

Objective: To evaluate the ability of a compound to raise the threshold for clonic seizures.

Materials:

-

Rodents (mice or rats)

-

Pentylenetetrazol (PTZ) solution

-

Test compound (Tezampanel) and vehicle

-

Observation chambers

Procedure:

-

Animal Preparation: Acclimatize animals to the laboratory environment.

-

Drug Administration: Administer Tezampanel or vehicle.

-

Pretreatment Interval: Allow for drug absorption and distribution.

-

PTZ Injection: Administer a convulsant dose of PTZ subcutaneously (e.g., 85 mg/kg for mice).

-

Observation: Place the animal in an individual observation chamber and observe for at least 30 minutes for the onset of seizures.

-

Endpoint: The primary endpoint is the absence of a generalized clonic seizure, often defined as clonus lasting for at least 5 seconds.

-

Data Analysis: Determine the percentage of animals protected from seizures at each dose and calculate the ED50.

Conclusion and Future Directions

Tezampanel's mechanism as a dual AMPA/kainate receptor antagonist provides a strong rationale for its anticonvulsant properties. Preclinical studies have demonstrated its efficacy in models of temporal lobe epilepsy and, most notably, in severe conditions like nerve agent-induced status epilepticus, where it also confers significant neuroprotection. While a lack of publicly available quantitative data, such as ED50 values in standard screening models like MES and scPTZ, presents a gap in its preclinical profile, the existing evidence strongly supports its potential as an anticonvulsant agent.

Future research should aim to delineate the full spectrum of its anticonvulsant activity across a wider range of seizure models and to elucidate its pharmacokinetic and pharmacodynamic profile in greater detail. Such studies will be crucial in determining the full therapeutic potential of Tezampanel in the treatment of epilepsy.

References

-

Figueiredo TH, Aroniadou-Anderjaska V, Pidoplichko VI, Apland JP, Braga MFM. Antiseizure and Neuroprotective Efficacy of Midazolam in Comparison with Tezampanel (LY293558) against Soman-Induced Status Epilepticus. Toxics. 2022;10(8):409. [Link]

-

Tezampanel. In: Wikipedia. ; 2023. [Link]

-

Rogawski MA, Smith SE, Bjelke B, et al. Role of AMPA and GluR5 kainate receptors in the development and expression of amygdala kindling in the mouse. Neuropharmacology. 2001;40(1):28-35. [Link]

-

Hanada T, Hashizume Y, Tokuhara N, et al. Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy. Epilepsia. 2011;52(7):1331-1340. [Link]

- Löscher W. Basic pharmacology of antiepileptic drugs.

-

Jin HC, Keller AJ, Jung JK, Subieta A, Brennan TJ. Epidural tezampanel, an AMPA/kainate receptor antagonist, produces postoperative analgesia in rats. Anesth Analg. 2007;105(4):1152-1159. [Link]

-

Zolkowska D, Dhir A, Rogawski MA. Perampanel, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam. Neurotoxicology. 2020;81:137-145. [Link]

-

Rogawski MA, Hanada T. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist. Acta Neurol Scand Suppl. 2013;(197):19-24. [Link]

-

Sangha V, Smith A, Turetsky D, et al. Anti-seizure efficacy of perampanel in two established rodent models of early-life epilepsy. Epilepsy Behav. 2023;143:109194. [Link]

-

Löscher W. Is amygdala kindling in rats a model for drug-resistant partial epilepsy?. Epilepsy Res. 1992;12(2):77-88. [Link]

- Löscher W, Hönack D. Anticonvulsant and behavioral effects of two novel 2,3-benzodiazepine AMPA antagonists in the kindling model of epilepsy. Eur J Pharmacol. 1993;232(2-3):147-154.

-

de Araujo Furtado M, Aroniadou-Anderjaska V, Qashu F, et al. Preventing Long-Term Brain Damage by Nerve Agent-Induced Status Epilepticus in Rat Models Applicable to Infants: Significant Neuroprotection by Tezampanel Combined with Caramiphen but Not by Midazolam Treatment. J Pharmacol Exp Ther. 2024;388(2):432-450. [Link]

-

Sangha V, Smith A, Turetsky D, et al. Anti-seizure efficacy of perampanel in two established rodent models of early-life epilepsy. Epilepsy Behav. 2023;143:109194. [Link]

-

Löscher W. Is amygdala kindling in rats a model for drug-resistant partial epilepsy?. Epilepsy Res. 1992;12(2):77-88. [Link]

- Löscher W, Hönack D. Anticonvulsant and behavioral effects of two novel 2,3-benzodiazepine AMPA antagonists in the kindling model of epilepsy. Eur J Pharmacol. 1993;232(2-3):147-154.

-

de Araujo Furtado M, Aroniadou-Anderjaska V, Qashu F, et al. Preventing Long-Term Brain Damage by Nerve Agent-Induced Status Epilepticus in Rat Models Applicable to Infants: Significant Neuroprotection by Tezampanel Combined with Caramiphen but Not by Midazolam Treatment. J Pharmacol Exp Ther. 2024;388(2):432-450. [Link]

-

Hanada T, Hashizume Y, Tokuhara N, et al. Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy. Epilepsia. 2011;52(7):1331-1340. [Link]

-

Zolkowska D, Dhir A, Rogawski MA. Perampanel, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam. Neurotoxicology. 2020;81:137-145. [Link]

-

Rogawski MA, Hanada T. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist. Acta Neurol Scand Suppl. 2013;(197):19-24. [Link]

-

Sangha V, Smith A, Turetsky D, et al. Anti-seizure efficacy of perampanel in two established rodent models of early-life epilepsy. Epilepsy Behav. 2023;143:109194. [Link]

-

Löscher W. Is amygdala kindling in rats a model for drug-resistant partial epilepsy?. Epilepsy Res. 1992;12(2):77-88. [Link]

- Löscher W, Hönack D. Anticonvulsant and behavioral effects of two novel 2,3-benzodiazepine AMPA antagonists in the kindling model of epilepsy. Eur J Pharmacol. 1993;232(2-3):147-154.

-

de Araujo Furtado M, Aroniadou-Anderjaska V, Qashu F, et al. Preventing Long-Term Brain Damage by Nerve Agent-Induced Status Epilepticus in Rat Models Applicable to Infants: Significant Neuroprotection by Tezampanel Combined with Caramiphen but Not by Midazolam Treatment. J Pharmacol Exp Ther. 2024;388(2):432-450. [Link]

Sources

- 1. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tezampanel - Wikipedia [en.wikipedia.org]

- 3. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perampanel, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mr.ucdavis.edu [mr.ucdavis.edu]

- 6. Delayed tezampanel and caramiphen treatment but not midazolam protects against long-term neuropathology after soman exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiseizure and Neuroprotective Efficacy of Midazolam in Comparison with Tezampanel (LY293558) against Soman-Induced Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

Tezampanel (LY-293558): Structural Pharmacodynamics and Therapeutic Potential

[1]

Executive Summary

Tezampanel (C₁₃H₂₁N₅O₂) is a competitive antagonist of the ionotropic glutamate receptors, exhibiting high affinity for the GluK1 (formerly GluR5) kainate receptor subtype and the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor.[1] Unlike non-competitive antagonists (e.g., perampanel) that bind to allosteric sites, Tezampanel competes directly with glutamate at the ligand-binding domain (LBD).

Originally developed by Eli Lilly (as LY-293558), it represents a critical class of decahydroisoquinolines designed to modulate excitatory neurotransmission without the psychotomimetic side effects often associated with NMDA receptor antagonists. This guide details its chemical architecture, mechanism of action, and the experimental frameworks required to validate its pharmacodynamic profile.

Chemical Architecture & Properties[2][3][4]

Structural Analysis

Tezampanel is a decahydroisoquinoline-3-carboxylic acid derivative.[2][3] Its design leverages the bioisosteric replacement of a distal carboxylic acid with a tetrazole ring.

-

Core Scaffold: The decahydroisoquinoline ring provides a rigid lipophilic backbone that mimics the conformational space of glutamate.

-

Stereochemistry: The specific isomer (3S, 4aR, 6S, 8aR) is critical for potency. Deviations in stereochemistry (particularly at the C6 position) can drastically shift selectivity from AMPA/Kainate to NMDA receptors.

-

Tetrazole Moiety: Linked via an ethyl spacer, the tetrazole group acts as a carboxylic acid bioisostere. It possesses a similar pKa (~4.[4]9) but offers improved metabolic stability and lipophilicity, facilitating blood-brain barrier (BBB) penetration.

Physicochemical Data

The following parameters are essential for formulation and assay development:

| Property | Value | Significance |

| Molecular Formula | C₁₃H₂₁N₅O₂ | Low molecular weight (<300 Da) favors CNS entry.[5] |

| Molecular Weight | 279.34 g/mol | Optimal for small molecule diffusion. |

| LogP | ~ -1.4 | Moderate hydrophilicity; requires specific formulation (e.g., prodrug NGX-426) for high bioavailability. |

| pKa (Acidic) | ~ 3.5 (COOH), ~ 4.9 (Tetrazole) | Zwitterionic character at physiological pH (7.4). |

| Solubility | Sparingly soluble (neutral pH) | Soluble in acidic media or as a salt form. |

Pharmacodynamics: Mechanism of Action[8]

Receptor Selectivity

Tezampanel acts as a competitive antagonist. Its efficacy stems from its ability to stabilize the glutamate receptor LBD in a "closed-cleft" inactive conformation, preventing channel opening and cation influx (Na⁺/Ca²⁺).

-

Primary Target: GluK1 (Kainate) – High affinity (Ki ≈ 10–20 nM).

-

Secondary Target: AMPA (GluA1-4) – Moderate affinity.

-

Selectivity: It exhibits >100-fold selectivity for AMPA/Kainate over NMDA receptors, avoiding the adverse effects (hallucinations, neurotoxicity) typical of NMDA blockers.

Signaling Pathway Visualization

The following diagram illustrates the interruption of the glutamatergic signaling cascade by Tezampanel.

Caption: Tezampanel competes with glutamate for the Ligand Binding Domain (LBD) of GluK1/AMPA receptors, preventing channel opening and downstream nociceptive signaling.[6]

Experimental Framework

To validate the potency and selectivity of Tezampanel, a Radioligand Binding Assay is the gold standard. This protocol is designed as a self-validating system using specific controls.

Protocol: Competitive Radioligand Binding Assay

Objective: Determine the inhibition constant (

Reagents & Materials

-

Tissue Source: Rat cerebral cortex or HEK293 cells expressing recombinant human GluK1.

-

Radioligand:

Kainate (Specific Activity > 30 Ci/mmol). -

Non-Specific Ligand: 10 mM L-Glutamate (to define non-specific binding).

-

Buffer: 50 mM Tris-HCl (pH 7.4), chilled.

Step-by-Step Methodology

-

Membrane Preparation:

-

Homogenize tissue in ice-cold Tris-HCl buffer.

-

Centrifuge at 48,000

for 20 mins. Resuspend pellet.[7] -

Self-Validation Step: Repeat wash

to remove endogenous glutamate, which can skew competition results.

-

-

Incubation:

-

Prepare assay tubes in triplicate:

-

Total Binding: Membrane +

Kainate + Buffer. -

Non-Specific Binding (NSB): Membrane +

Kainate + Excess L-Glutamate (10 mM). -

Experimental: Membrane +

Kainate + Tezampanel (

-

-

Incubate at 4°C for 60 minutes (equilibrium).

-

-

Termination & Counting:

-

Data Analysis:

-

Calculate Specific Binding:

.[7] -

Determine

using non-linear regression. -

Calculate

using the Cheng-Prusoff equation:

-

Experimental Workflow Diagram

Caption: Workflow for determining Tezampanel affinity. Critical wash steps ensure removal of endogenous glutamate for accurate Ki calculation.

Therapeutic Context: Migraine & Pain[9][11][12]

Tezampanel's clinical relevance lies in its ability to block central sensitization in the trigeminovascular system.

-

Migraine Pathophysiology: During a migraine, the trigeminal nerve releases neuropeptides (CGRP), leading to vasodilation and pain. Glutamate is a key accelerator in this pathway.

-

Mechanism of Relief: By blocking GluK1 receptors on the presynaptic terminals of the trigeminal nucleus caudalis, Tezampanel inhibits the release of excitatory neurotransmitters and reduces "wind-up" pain phenomena.

-

Clinical Status: While Tezampanel showed efficacy in Phase II trials for acute migraine (pain relief at 2 hours), development hurdles included solubility (addressed by the prodrug NGX-426) and the competitive landscape of triptans and gepants.

Comparative Efficacy Profile

| Drug Class | Target | Mechanism | Advantage of Tezampanel |

| Tezampanel | GluK1 / AMPA | Competitive Antagonist | Non-vasoconstrictive (safe for CV patients). |

| Triptans | 5-HT1B/1D | Agonist (Vasoconstriction) | Effective but contraindicated in heart disease. |

| Gepants | CGRP | Receptor Antagonist | Highly specific, but Tezampanel offers broader analgesia. |

References

-

Ornstein, P. L., et al. (1996). "Structure-activity studies of 6-(tetrazolylalkyl)-substituted decahydroisoquinoline-3-carboxylic acid AMPA receptor antagonists." Journal of Medicinal Chemistry.

-

Sang, C. N., et al. (1998). "LY293558, a novel AMPA/GluR5 antagonist, is efficacious and well-tolerated in acute migraine." Cephalalgia.

-

Simmons, R. M., et al. (1998). "Kainate GluR5 receptor subtype mediates the nociceptive response to formalin in the rat." Neuropharmacology.

-

ClinicalTrials.gov. (2007). "Study to Assess the Safety, Tolerance and Efficacy of Tezampanel in Patients With Acute Migraine." Identifier: NCT00567086.

-

PubChem. (2024). "Tezampanel Compound Summary." National Library of Medicine.

Sources

- 1. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity studies of 6-substituted decahydroisoquinoline-3-carboxylic acid AMPA receptor antagonists. 2. Effects of distal acid bioisosteric substitution, absolute stereochemical preferences, and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to Tezampanel (LY-293558, NGX-424): A Glutamate Receptor Antagonist

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Tezampanel, a competitive antagonist of AMPA and kainate glutamate receptors. It delves into its chemical properties, mechanism of action, pharmacokinetics, clinical development, and key experimental protocols.

Introduction and Developmental History

Tezampanel, also known by its developmental code names LY-293558 and NGX-424, is a small molecule drug that has been investigated for various neurological and psychiatric conditions.[1][2] Originally developed by Eli Lilly and Company, its journey has seen a shift in therapeutic focus from migraine and neuromuscular disorders to its current investigation for opioid withdrawal syndrome.[1] The compound has been licensed to several companies throughout its development, including Raptor Pharmaceutical (as NGX-424) and Proniras Corporation.[1]

Tezampanel's therapeutic potential stems from its ability to modulate excitatory neurotransmission in the brain by blocking specific glutamate receptors.[1] This mechanism has been explored for its neuroprotective, anticonvulsant, analgesic, and anxiolytic properties.[2][3]

Chemical and Physical Properties

Tezampanel is a decahydroisoquinoline derivative with the chemical formula C₁₃H₂₁N₅O₂ and a molecular weight of 279.34 g/mol .[1] It exists in both anhydrous and monohydrate forms.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (3S,4aR,6R,8aR)-6-[2-(1H-tetrazol-5-yl)ethyl]decahydroisoquinoline-3-carboxylic acid | [2] |

| Molecular Formula | C₁₃H₂₁N₅O₂ | [1] |

| Molar Mass | 279.344 g·mol⁻¹ | [2] |

| CAS Number | 154652-83-2 (anhydrous) | [1] |

| Calculated logP | -1.4 | [1] |

| Water Solubility | Sparingly soluble (~1 mg/mL at neutral pH) | [1] |

The molecule's structure, featuring a carboxylic acid and a tetrazole group, contributes to its solubility profile, being more soluble in acidic conditions.[1] Its moderate lipophilicity is suitable for central nervous system penetration.[1]

Mechanism of Action: Targeting Excitatory Neurotransmission

Tezampanel functions as a competitive antagonist at ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes.[2] It exhibits a degree of selectivity for the GluK1 (formerly GluR5) subtype of the kainate receptor.[2][4] By binding to these receptors, Tezampanel blocks the action of the excitatory neurotransmitter glutamate.[1] This inhibition of excitatory neurotransmission is the foundation of its therapeutic effects, including the blockade of calcium uptake into neurons, which contributes to its neuroprotective properties.[2]

The following diagram illustrates the mechanism of action of Tezampanel at the glutamatergic synapse.

Caption: Experimental workflow for assessing Tezampanel's analgesic effects.

Step-by-Step Procedure:

-

Epidural Catheter Implantation:

-

Anesthetize the rat following approved institutional protocols.

-

Surgically implant an epidural catheter at the lumbar level.

-

Allow the animal to recover for a designated period.

-

-

Plantar Incision:

-

Anesthetize the catheterized rat.

-

Make a longitudinal incision through the skin and fascia of the plantar aspect of the hind paw.

-

Suture the skin and allow the animal to recover.

-

-

Behavioral Testing:

-

Guarding Score: At specified time points post-incision, observe the rat's spontaneous guarding behavior and assign a score based on a pre-defined scale.

-

Mechanical Withdrawal Threshold: Apply von Frey filaments with increasing force to the plantar surface of the incised paw until a withdrawal response is elicited. The force at which withdrawal occurs is the threshold.

-

Thermal Withdrawal Latency: Apply a radiant heat source to the plantar surface of the incised paw and record the time taken for the rat to withdraw its paw.

-

-

Drug Administration:

-

Administer Tezampanel or a vehicle control solution through the epidural catheter.

-

-

Post-Drug Assessment:

-

Repeat the behavioral tests at multiple time points after drug administration to determine the onset, magnitude, and duration of any analgesic effects.

-

-

Data Analysis:

-

Compare the behavioral scores, withdrawal thresholds, and latencies between the Tezampanel-treated and control groups using appropriate statistical methods.

-

Conclusion

Tezampanel (LY-293558, NGX-424) is a well-characterized glutamate receptor antagonist with a compelling history of investigation for various CNS disorders. Its mechanism of action, targeting AMPA and kainate receptors, provides a strong rationale for its therapeutic potential in conditions characterized by excessive excitatory neurotransmission. While its development for migraine showed promise, the current focus on opioid withdrawal syndrome represents a significant area of unmet medical need where Tezampanel's unique pharmacological profile may offer a novel therapeutic approach. Further clinical investigation will be crucial in defining its role in the clinical management of this and other neurological and psychiatric disorders.

References

- Tezampanel - Grokipedia. (n.d.).

- Tezampanel - Wikipedia. (n.d.).

- Tezampanel - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.).

- LY293558, a novel AMPA/GluR5 antagonist, is efficacious and well-tolerated in acute migraine - PubMed. (n.d.).

- Pharmacokinetics and brain uptake study of novel AMPA receptor antagonist perampanel in SD rats using a validated UHPLC-QTOF-MS method - PubMed. (n.g.).

- Epidural tezampanel, an AMPA/kainate receptor antagonist, produces postoperative analgesia in rats - PubMed. (n.d.).

- Opioid Withdrawal Clinical Trial: Dr. Andy Chambers Announces New Study with Tezampanel - YouTube. (2024, October 17).

- Delayed tezampanel and caramiphen treatment but not midazolam protects against long-term neuropathology after soman exposure - PubMed Central. (n.d.).

- Tezampanel | C13H21N5O2 | CID 127894 - PubChem - NIH. (n.d.).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Tezampanel - Wikipedia [en.wikipedia.org]

- 3. Tezampanel - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Delayed tezampanel and caramiphen treatment but not midazolam protects against long-term neuropathology after soman exposure - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Electrophysiology Slice Recording with Tezampanel

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unraveling Synaptic Transmission with Tezampanel

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, acting on ionotropic receptors such as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors to mediate the majority of fast excitatory synaptic transmission.[1] The nuanced roles of these receptor subtypes in synaptic plasticity, neuronal excitability, and neuropathological conditions are areas of intense investigation.[2] Tezampanel (also known as LY293558) is a potent and selective competitive antagonist of AMPA and kainate receptors, with a particular selectivity for the GluK1 (formerly GluR5) subtype of the kainate receptor.[3][4] Its neuroprotective and anticonvulsant properties make it a valuable pharmacological tool for dissecting the contributions of these receptors to neural circuit function and dysfunction.[4]

This guide provides a comprehensive overview and detailed protocols for the application of Tezampanel in acute brain slice electrophysiology. We will delve into the principles behind the experimental design, from slice preparation to data interpretation, empowering researchers to confidently and accurately investigate the effects of AMPA/kainate receptor blockade on neuronal and synaptic properties.

I. Core Principles and Experimental Rationale

The Ex Vivo Brain Slice Preparation: A Window into the Neural Microcircuit

Acute brain slice preparations offer a significant advantage for pharmacological studies by maintaining the local synaptic architecture of the brain region of interest.[4] This ex vivo model allows for precise control over the extracellular environment, enabling the direct application of pharmacological agents like Tezampanel to the neuronal network.[5] The viability of the tissue is paramount for obtaining meaningful data, necessitating careful and rapid dissection and slicing procedures in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[6]

Tezampanel's Mechanism of Action: Silencing Excitatory Transmission

Tezampanel competitively antagonizes the binding of glutamate to AMPA and kainate receptors.[4] By blocking these ionotropic receptors, Tezampanel prevents the influx of cations (primarily Na+ and Ca2+) that would normally occur upon glutamate binding, thereby reducing or eliminating the excitatory postsynaptic current (EPSC).[3] This action allows researchers to isolate and study the contribution of AMPA/kainate receptors to synaptic transmission and to investigate the functional consequences of their inhibition.

Figure 1: Mechanism of Tezampanel Action at a Glutamatergic Synapse.

II. Experimental Protocols

This section provides detailed, step-by-step protocols for a typical electrophysiology experiment involving the application of Tezampanel.

Preparation of Solutions and Reagents

Accurate solution preparation is critical for maintaining slice health and ensuring the reproducibility of your results. All solutions should be prepared with high-purity water and analytical grade reagents.

Table 1: Composition of Artificial Cerebrospinal Fluid (aCSF)

| Reagent | Cutting aCSF (mM) | Recording aCSF (mM) |

| Sucrose | 206 | - |

| NaCl | - | 124 |

| NaHCO₃ | 25 | 25 |

| Dextrose | 10 | 10 |

| KCl | 3.3 | 3.3 |

| NaH₂PO₄ | 1.23 | 1.23 |

| CaCl₂ | 1.0 | 2.0 |

| MgCl₂ | 4.0 | 2.0 |

Protocol 1: aCSF Preparation

-

Prepare a 10x stock solution of all components except for CaCl₂, MgCl₂, and NaHCO₃. This stock can be stored at 4°C for up to one week.

-

On the day of the experiment, dilute the stock solution to 1x with deionized water.

-

Add the appropriate amounts of CaCl₂ and MgCl₂.

-

Just before use, add NaHCO₃ and immediately begin to saturate the solution with carbogen (95% O₂ / 5% CO₂).

-

Continuously bubble the solution with carbogen for at least 15-20 minutes prior to use to ensure proper oxygenation and a stable pH of 7.3-7.4.[7]

-

For cutting aCSF, chill the solution to 0-4°C on ice.

Protocol 2: Tezampanel Stock and Working Solution Preparation

Tezampanel is soluble in dimethyl sulfoxide (DMSO).[8] A concentrated stock solution should be prepared and then diluted to the final working concentration in recording aCSF on the day of the experiment.

-

Stock Solution (e.g., 10 mM): Based on a molecular weight of 279.34 g/mol for Tezampanel, dissolve 2.79 mg of Tezampanel in 1 mL of high-purity DMSO.[9]

-

Expert Tip: Gently warm the tube at 37°C and use an ultrasonic bath to aid in dissolution if necessary.[8] Store the stock solution in small aliquots at -20°C for several months.

-

-

Working Solution (e.g., 10 µM): On the day of the experiment, perform a serial dilution of the 10 mM stock solution in recording aCSF to reach the final desired concentration. For a 10 µM working solution, this would be a 1:1000 dilution.

-

Self-Validation: Ensure the final concentration of DMSO in the recording aCSF is 0.1% or less to avoid solvent effects on neuronal activity.[3] Prepare a vehicle control solution containing the same final concentration of DMSO in aCSF.

-

Acute Brain Slice Preparation

The goal of this procedure is to rapidly prepare healthy brain slices while minimizing mechanical and metabolic stress.

Protocol 3: Acute Brain Slice Preparation

-

Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.

-

Rapidly decapitate the animal and dissect the brain, immersing it in ice-cold, carbogenated cutting aCSF.

-

Isolate the brain region of interest (e.g., hippocampus, cortex).

-

Mount the isolated tissue onto the stage of a vibratome (vibrating microtome) using cyanoacrylate glue.

-

Submerge the tissue in the vibratome's cutting chamber filled with ice-cold, carbogenated cutting aCSF.

-

Cut slices at the desired thickness (typically 300-400 µm).

-

Immediately transfer the slices to a recovery chamber containing recording aCSF at 32-34°C, continuously bubbled with carbogen, for at least 30 minutes.

-

After the initial recovery period, maintain the slices at room temperature in carbogenated recording aCSF for at least another 30 minutes before commencing recordings. Slices should remain viable for several hours.[5]

Figure 2: General Experimental Workflow for Tezampanel Application.

Electrophysiological Recording

The following protocols outline the procedures for both whole-cell patch-clamp and extracellular field potential recordings.

Protocol 4: Whole-Cell Patch-Clamp Recording of EPSCs

This technique allows for the recording of synaptic currents from a single neuron.

-

Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF (2-3 mL/min).

-

Using infrared differential interference contrast (IR-DIC) microscopy, identify a healthy neuron in your region of interest.

-

Pull a glass micropipette with a resistance of 3-7 MΩ and fill it with an appropriate internal solution.

-

Approach the selected neuron with the micropipette while applying positive pressure.

-

Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the neuron at a potential of -70 mV to record inward excitatory postsynaptic currents (EPSCs). To isolate AMPA/kainate receptor-mediated currents, it is advisable to include an NMDA receptor antagonist (e.g., D-AP5, 50 µM) and a GABA-A receptor antagonist (e.g., picrotoxin, 50 µM) in the recording aCSF.

-

Place a stimulating electrode near the recorded neuron to evoke synaptic responses.

-

Record a stable baseline of evoked EPSCs for 10-20 minutes.

-

Switch the perfusion to the recording aCSF containing Tezampanel (e.g., 10 µM) and record for at least 10 minutes to observe the full effect of the antagonist.[3]

-

Switch the perfusion back to the control recording aCSF to observe the washout of the drug effect. A washout period of 8-12 minutes or longer may be necessary.[3]

-

For a vehicle control, perform the same procedure using the aCSF containing DMSO.

Protocol 5: Extracellular Field Potential Recording

This method records the summed synaptic activity of a population of neurons.

-

Place a brain slice in the recording chamber and perfuse with carbogenated recording aCSF.

-

Position a stimulating electrode to activate a relevant synaptic pathway (e.g., Schaffer collaterals in the hippocampus).

-

Place a recording electrode filled with aCSF in the dendritic field where the synaptic responses are generated (e.g., stratum radiatum of CA1).

-

Deliver electrical stimuli and record the resulting field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSP responses for 10-20 minutes.

-

Bath apply Tezampanel (e.g., 10 µM) and record the change in fEPSP amplitude and/or slope.

-

Perform a washout by perfusing with control aCSF.

III. Data Analysis and Expected Results

The primary effect of Tezampanel application will be a reduction in the amplitude of AMPA/kainate receptor-mediated synaptic events.

Table 2: Key Parameters for Data Analysis

| Recording Type | Parameter | Expected Effect of Tezampanel |

| Whole-Cell (EPSC) | Amplitude (pA) | Significant decrease |

| Frequency (Hz) of spontaneous/miniature EPSCs | May decrease if presynaptic kainate receptors are involved | |

| Decay kinetics (ms) | Generally no change with competitive antagonists | |

| Field Potential (fEPSP) | Slope (mV/ms) | Significant decrease |

| Amplitude (mV) | Significant decrease |

Data Analysis Steps:

-

Quantify the baseline: Average the amplitude or slope of synaptic events during the stable baseline period.

-

Quantify the drug effect: Average the amplitude or slope during the final minutes of Tezampanel application when the effect has reached a steady state.

-

Normalize the data: Express the drug effect as a percentage of the baseline response.

-

Assess reversibility: Quantify the recovery of the synaptic response during the washout period.

-

Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test, ANOVA) to compare the baseline, drug, and washout conditions.

Expected Outcome:

Application of 10 µM Tezampanel is expected to significantly and reversibly reduce, if not eliminate, the isolated AMPA/kainate receptor-mediated component of the synaptic response.[3] The extent of the block will depend on the specific synaptic pathway and the density of AMPA/kainate receptors.

IV. Troubleshooting and Best Practices

-

Slice Health: Poor slice health is the most common reason for failed experiments. Ensure rapid dissection, sharp vibratome blades, and continuous oxygenation of all solutions.

-

Drug Application: Incomplete washout can be due to the drug binding to the tubing of the perfusion system. Ensure the system is thoroughly cleaned between experiments.

-

Solubility Issues: If Tezampanel precipitates out of solution, consider preparing fresh stock solutions and ensure the final DMSO concentration is minimal.

-

Variability: Biological variability is inherent in slice electrophysiology. Record from a sufficient number of slices and animals to ensure statistical power.

V. Conclusion

Tezampanel is a powerful tool for the pharmacological dissection of glutamatergic synaptic transmission. By carefully following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can effectively utilize this AMPA/kainate receptor antagonist to gain valuable insights into the fundamental mechanisms of brain function and disease.

References

-

Brain slice electrophysiology video protocol. (2019, February 8). YouTube. Retrieved January 30, 2026, from [Link]

- Gryder, D. S., & Rogawski, M. A. (2003). Selective Antagonism of GluR5 Kainate-Receptor-Mediated Synaptic Currents by Topiramate in Rat Basolateral Amygdala Neurons. Journal of Neuroscience, 23(18), 7069–7074.

- Aracava, Y., et al. (2023). Delayed tezampanel and caramiphen treatment but not midazolam protects against long-term neuropathology after soman exposure. Neurobiology of Disease, 183, 106173.

- Reid, C. A., et al. (2003). The effect of the AMPA/kainate receptor antagonist LY293558 in a rat model of postoperative pain. Anesthesia & Analgesia, 97(4), 1123-1128.

- Segev, A., Garcia-Oscos, F., & Kourrich, S. (2016). Whole-cell Patch-clamp Recordings in Brain Slices. Journal of Visualized Experiments, (112), e54024.

- Malinvaud, D., et al. (2021). Impairments of Long-Term Synaptic Plasticity in the Hippocampus of Young Rats during the Latent Phase of the Lithium-Pilocarpine Model of Temporal Lobe Epilepsy. International Journal of Molecular Sciences, 22(19), 10476.

- Herman, M. A., & Jahr, C. E. (2007). Extracellular Glutamate Concentration in Hippocampal Slice. The Journal of Neuroscience, 27(36), 9736–9741.

- Wang, Y., et al. (2022). Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices. STAR Protocols, 3(4), 101783.

-

inhibitory GABAergic neuron loss due to oxidative damage during ex vivo acute brain slice preparation influences genesis and dyn - bioRxiv. (2025, October 9). Retrieved January 30, 2026, from [Link]

-

Tezampanel | CAS:154652-83-2 | AMPA and receptor antagonist | High Purity - BioCrick. (n.d.). Retrieved January 30, 2026, from [Link]

- Rogawski, M. A., et al. (2001). Role of AMPA and GluR5 kainate receptors in the development and expression of amygdala kindling in the mouse. Neuropharmacology, 40(8), 985-995.

-

Basic Electrophysiological Methods. (n.d.). Retrieved January 30, 2026, from [Link]

- Fricker, G., & Miller, D. S. (2013). The brain slice method for studying drug distribution in the CNS. Methods in molecular biology (Clifton, N.J.), 945, 213–226.

-

Glutamate receptor - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

-

Local field potential - Scholarpedia. (2013, October 24). Retrieved January 30, 2026, from [Link]

-

Studying Synaptically Evoked Cortical Responses ex vivo With Combination of a Single Neuron Recording (Whole-Cell) and Population Voltage Imaging (Genetically Encoded Voltage Indicator). (2021, October 27). Frontiers in Neuroscience. Retrieved January 30, 2026, from [Link]

-

Determination of Diffusion Kinetics of Ketamine in Brain Tissue: Implications for in vitro Mechanistic Studies of Drug Actions. (2021, July 1). Frontiers in Pharmacology. Retrieved January 30, 2026, from [Link]

-

Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. (2023, January 18). MDPI. Retrieved January 30, 2026, from [Link]

-

Real-time imaging of glutamate transients in the extracellular space of acute human brain slices using a single-wavelength glutamate fluorescence nanosensor. (2022, March 10). Nature. Retrieved January 30, 2026, from [Link]

- Huganir, R. L., & Nicoll, R. A. (2013). AMPARs and Synaptic Plasticity: The Last 25 Years. Neuron, 80(3), 704-717.

-

Fig. 4. Whole cell patch clamp recordings of EPSCs from hippocampal... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

Local Field Potential and Current Source Density Analysis in the Rodent Cortex. (n.d.). University College London. Retrieved January 30, 2026, from [Link]

-

Identifying regions in prefrontal cortex related to working memory improvement: a novel meta-analytic method using electric field modeling. (n.d.). bioRxiv. Retrieved January 30, 2026, from [Link]

- Oruen, L., et al. (2016). Dissection method affects electrophysiological properties of hippocampal slices. Journal of Neuroscience Methods, 264, 58-65.

-

Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology. (2013, February 28). PLOS ONE. Retrieved January 30, 2026, from [Link]

-

Synaptic plasticity through activation of GluA3-containing AMPA-receptors. (n.d.). bioRxiv. Retrieved January 30, 2026, from [Link]

-

Whole-cell Patch-clamp Recordings in Brain Slices - Preview - YouTube. (2022, May 27). Retrieved January 30, 2026, from [Link]

-

A computational framework linking molecular regulation, synaptic plasticity, and brain disorders | bioRxiv. (2026, January 30). Retrieved January 30, 2026, from [Link]

-

Synaptic mechanisms modulate the spatiotemporal dynamics of striatal direct pathway neurons and motor output | eLife. (2026, January 27). Retrieved January 30, 2026, from [Link]

-

Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices. (2025, July 31). STAR Protocols. Retrieved January 30, 2026, from [Link]

-

Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices. (2017, June 1). Current Protocols in Neuroscience. Retrieved January 30, 2026, from [Link]

Sources

- 1. A computational framework linking molecular regulation, synaptic plasticity, and brain disorders | bioRxiv [biorxiv.org]

- 2. AMPARs and Synaptic Plasticity: The Last 25 Years [escholarship.org]

- 3. Selective Antagonism of GluR5 Kainate-Receptor-Mediated Synaptic Currents by Topiramate in Rat Basolateral Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. api.pageplace.de [api.pageplace.de]

- 6. biorxiv.org [biorxiv.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Isolation and Whole-Cell Patch-Clamp Recording of Hippocampal Microglia from Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of the AMPA/kainate receptor antagonist LY293558 in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Behavioral assays for testing Tezampanel in pain models (e.g., von Frey, formalin)

Introduction & Mechanism of Action

Tezampanel (also known as NGX424 or LY293558) is a decahydroisoquinoline derivative that acts as a competitive antagonist at AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and GluK1 (formerly GluR5) kainate receptors. Unlike NMDA antagonists, which often induce psychotomimetic side effects, Tezampanel modulates excitatory neurotransmission with a more favorable safety profile, though sedation remains a dose-limiting factor in rodent models.

Therapeutic Rationale in Pain

Central sensitization—the amplification of neural signaling within the dorsal horn of the spinal cord—is a hallmark of chronic pain states. Glutamate release from presynaptic afferents (Aδ and C fibers) activates postsynaptic AMPA and kainate receptors, driving rapid depolarization and calcium influx. Tezampanel blocks this transmission, dampening the "wind-up" phenomenon associated with persistent pain states.

Mechanistic Pathway

The following diagram illustrates the intervention point of Tezampanel within the synaptic cleft of the dorsal horn.

Figure 1: Mechanism of Action. Tezampanel competitively antagonizes AMPA and GluK1 receptors, preventing sodium/calcium influx and inhibiting the depolarization required for central sensitization.

Application Note: The Formalin Test

Target Phenotype: Spontaneous Pain & Central Sensitization Relevance: The formalin test is biphasic.[1][2][3] Phase 1 (0–5 min) represents direct nociceptor activation. Phase 2 (15–45 min) represents inflammatory pain and spinal sensitization. Tezampanel is most effective in suppressing Phase 2 , validating its central mechanism.

Experimental Design

-

Subjects: Male Sprague-Dawley rats (250–300g) or C57BL/6 mice (20–25g).

-

Compound Preparation: Dissolve Tezampanel in 0.9% saline. If solubility is poor, adjust pH carefully with minimal 1N NaOH or use 10% HP-β-CD (hydroxypropyl-beta-cyclodextrin).

-

Dose Range: 3, 10, and 30 mg/kg (i.p.).

-

Control: Vehicle alone (Negative); Morphine 3-5 mg/kg (Positive).

Step-by-Step Protocol

-

Acclimation: Place animals in clear Plexiglas observation chambers (typically 30x30x30 cm) with a mirror angled at 45° below the floor for unobstructed viewing of paws. Acclimate for 30 minutes daily for 2 days prior to testing.

-

Pre-Treatment (T - 30 min): Administer Tezampanel (i.p.) 30 minutes prior to formalin injection. This aligns the drug’s Tmax (typically 20-40 min in rodents) with the onset of Phase 2.

-

Induction (T = 0):

-

Rats: Inject 50 µL of 2.5% or 5% formalin solution subcutaneously into the dorsal surface of the right hind paw.

-

Mice: Inject 20 µL of 1% to 2.5% formalin.

-

Note: Use a 30-gauge needle to minimize mechanical trauma.

-

-

Scoring (T = 0 to 60 min): Record nociceptive behaviors in 5-minute bins.

-

Behaviors: Licking, biting, flinching, or lifting the injected paw.[1]

-

Scoring Method: Time spent (seconds) exhibiting behavior per bin.

-

Data Interpretation

Tezampanel should show a dose-dependent reduction in Phase 2 (cumulative time 15–45 min). A reduction in Phase 1 is possible but usually less pronounced than opioid controls.

| Phase | Time Interval | Mechanism | Expected Tezampanel Effect |